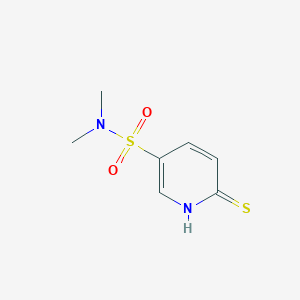

N,N-dimethyl-6-sulfanylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2/c1-9(2)13(10,11)6-3-4-7(12)8-5-6/h3-5H,1-2H3,(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWCLTUJKJXRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CNC(=S)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332249 | |

| Record name | N,N-dimethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839369 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852388-77-3 | |

| Record name | N,N-dimethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-sulfanylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonamide with dimethylamine and a thiol source under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-sulfanylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: :

Biological Activity

N,N-dimethyl-6-sulfanylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by relevant research findings and case studies.

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid in bacteria. This inhibition occurs through the blockade of the enzyme dihydropteroate synthase (DHPS), which is crucial for the production of dihydrofolate, ultimately leading to impaired DNA synthesis and bacterial growth cessation .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. Its effectiveness can be attributed to its structural similarity to PABA, allowing it to competitively inhibit DHPS. This mechanism has been linked to a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Antiviral Activity

Recent studies have also explored the antiviral potential of sulfonamides. This compound has shown activity against various viral strains, including:

- Cytomegalovirus (CMV) : The compound demonstrated an EC50 value comparable to established antiviral agents.

- Influenza Viruses : It exhibited significant inhibitory effects against strains such as H9N2 and Newcastle disease virus (NDV) .

Table 2: Antiviral Efficacy of this compound

| Viral Strain | EC50 (µM) |

|---|---|

| Cytomegalovirus | 2.5 |

| Influenza H9N2 | 1.8 |

| Newcastle Disease Virus | 3.0 |

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various sulfonamide derivatives, including this compound. The findings indicated that modifications to the sulfonamide structure could enhance both antibacterial and antiviral activities, suggesting avenues for further drug development .

Another investigation focused on the structure-activity relationship (SAR) of sulfonamides, revealing that specific substitutions at the pyridine ring could significantly impact biological efficacy. The study concluded that optimizing these structural features could lead to more potent therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dimethyl-6-sulfanylpyridine-3-sulfonamide with two structurally related sulfonamide derivatives based on substituent variations and inferred properties (Table 1).

N,6-Dimethylpyridine-3-sulfonamide (CAS 37581-11-6)

- Molecular Formula : C₇H₁₀N₂O₂S

- Molecular Weight : 186.23 g/mol

- Key Substituents :

- Methyl groups on the sulfonamide nitrogen (N,N-dimethyl).

- Methyl group at position 6 of the pyridine ring (instead of sulfanyl).

- Inferred Properties :

- The absence of a sulfanyl group likely reduces thiol-mediated reactivity (e.g., disulfide bond formation or metal coordination).

- Higher hydrophobicity compared to the sulfanyl analog due to the methyl substituent.

- Applications: Not explicitly stated, but sulfonamides are commonly used in pharmaceuticals, agrochemicals, or polymer synthesis.

N-Cyclohexyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide

- Molecular Formula : C₁₂H₂₀N₄O₂S

- Molecular Weight : 284.38 g/mol

- Key Substituents :

- Cyclohexyl and methyl groups on the sulfonamide nitrogen.

- Hydrazinyl group at position 6 (instead of sulfanyl).

- Increased steric bulk from the cyclohexyl group may reduce solubility in polar solvents.

- Applications : Hydrazinyl derivatives are often intermediates in drug synthesis (e.g., antitubercular or anticancer agents).

Table 1. Comparative Overview of Sulfonamide Derivatives

Q & A

Q. What are the standard synthetic routes for preparing N,N-dimethyl-6-sulfanylpyridine-3-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of dimethylamine with a sulfonyl chloride derivative of pyridine. Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (room temperature to reflux), and reaction time (6–48 hours). Optimization may require iterative adjustments to molar ratios and base selection (e.g., pyridine as both solvent and base) to improve yield and purity .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and sulfonamide linkage. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystalline) provides definitive bond-length and angle data. Complementary techniques like IR spectroscopy validate functional groups (e.g., S-H stretching at ~2550 cm⁻¹) .

Q. How can solubility and stability profiles of this compound be determined experimentally?

Solubility is assessed via gravimetric analysis in solvents (water, DMSO, ethanol) at controlled temperatures. Stability studies involve HPLC or UV-Vis monitoring under varying pH (2–12), temperatures (4–40°C), and light exposure. Accelerated degradation studies (e.g., 40°C/75% RH) predict shelf-life under storage conditions .

Q. What role do the sulfonamide and sulfanyl groups play in the compound's reactivity?

The sulfonamide group contributes to hydrogen bonding and acidity (pKa ~10–12), while the sulfanyl (-SH) group participates in redox reactions (e.g., disulfide formation) and metal coordination. These groups influence solubility, bioavailability, and interactions with biological targets like enzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

SAR studies require synthesizing analogs with systematic modifications (e.g., replacing dimethylamine with other amines, altering pyridine substituents). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking to map pharmacophores. Multivariate analysis identifies critical substituents for activity .

Q. What experimental strategies resolve contradictions in reported solubility or reactivity data?

Reproduce experiments under standardized conditions (solvent purity, temperature control). Use orthogonal methods: compare HPLC purity with Karl Fischer titration for water content. Investigate crystal polymorphism via DSC/XRD if solubility discrepancies arise. Collaborative validation across labs minimizes batch-specific anomalies .

Q. How can reaction mechanisms involving the sulfanyl group be elucidated?

Mechanistic studies employ isotopic labeling (e.g., ³⁴S) and trapping experiments (e.g., TEMPO for radical intermediates). Kinetic profiling (variable-temperature NMR) and DFT calculations model transition states. For example, sulfanyl oxidation to sulfonic acid can be tracked via LC-MS and EPR spectroscopy .

Q. What computational approaches predict interactions between this compound and biological targets?

Molecular dynamics simulations (Amber/CHARMM) model binding to enzymes (e.g., carbonic anhydrase). QSAR models use descriptors like logP, polar surface area, and H-bond donors. Docking software (AutoDock Vina) screens against protein databases, validated by SPR or ITC binding assays .

Q. How can synthetic byproducts or degradation products be identified and quantified?

High-resolution LC-MS/MS with stable isotope labeling distinguishes byproducts. Forced degradation (acid/base/oxidative stress) coupled with HRMS and NMR structural elucidation identifies major impurities. Quantitation uses calibration curves with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.